
Application Notes and Protocols: Administration
of AZD6370 in Fasting vs. Fed States

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD6370

Cat. No.: B1666226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD6370 is a potent, orally administered small-molecule glucokinase (GK) activator that has

been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a

crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and

hepatocytes. Activation of GK is intended to enhance glucose-stimulated insulin secretion from

the pancreas and increase hepatic glucose uptake and glycogen synthesis. Understanding the

influence of food on the pharmacokinetics (PK) and pharmacodynamics (PD) of AZD6370 is

critical for optimizing its therapeutic use and ensuring patient safety. These application notes

provide a summary of findings on the administration of AZD6370 in fasting versus fed states,

detailed experimental protocols from relevant studies, and visualizations of the key signaling

pathways and experimental workflows.

Data Presentation
Pharmacokinetic Parameters of AZD6370
A clinical study in patients with T2DM investigated the effect of food on the pharmacokinetics of

single oral doses of AZD6370 (20, 60, and 180 mg). The study concluded that the

pharmacokinetics of AZD6370 were dose-independent and notably unaffected by the prandial

state.[1] While specific quantitative data from this study are not publicly available, the findings
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indicate that the rate and extent of AZD6370 absorption are comparable between fasted and

fed conditions.

Table 1: Summary of Pharmacokinetic Findings for AZD6370 in Fasted vs. Fed States in T2DM

Patients

Parameter Fasting State Fed State Conclusion

Rate of Absorption

(Tmax)
Rapidly absorbed Rapidly absorbed

No significant

difference observed.

[1]

Extent of Absorption

(AUC)
Dose-independent Dose-independent

No significant food

effect.[1]

Peak Concentration

(Cmax)
Dose-independent Dose-independent

No significant food

effect.[1]

Pharmacodynamic Effects of AZD6370
The pharmacodynamic response to AZD6370 was evaluated in both healthy volunteers and

patients with T2DM, revealing a significant impact of food on its glucose-lowering effects and

the risk of hypoglycemia.

Table 2: Summary of Pharmacodynamic Effects of AZD6370 in Fasted vs. Fed States
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Parameter Fasting State Fed State Key Observations

Plasma Glucose

Reduction

Dose-dependent

reduction

Dose-dependent

reduction of up to 30%

vs. placebo (at 60 and

180 mg doses).[1]

Efficacious in both

states, but the context

of food intake is

critical for safety.

Insulin Secretion

Increased with dose

(smaller absolute

increase)[1]

Increased with dose

(larger absolute

increase)[1]

Food enhances the

insulinotropic effect of

AZD6370.

Hypoglycemia Risk

Euglycaemic clamp

required to prevent

hypoglycemia in

healthy volunteers.[2]

Dose escalation

stopped at 20 mg in

healthy volunteers

due to hypoglycemia

when administered

with food without a

euglycaemic clamp.[2]

Administration with

food significantly

increases the risk of

hypoglycemia.

Experimental Protocols
Study Design for Food-Effect Assessment (Based on
NCT00690287)
The primary study evaluating the food effect on AZD6370 in T2DM patients was a two-part,

randomized, single-blind, crossover assignment study.[1][3]

Part A: Single Dose Administration in Fasted and Fed States

Participants: Patients with T2DM (n=8 in each group), treated with diet or metformin, with

stable glycemic control.[1]

Treatments: Single oral doses of AZD6370 (20, 60, or 180 mg) or placebo.[1]

Study Arms:

Fasting State: Following an overnight fast of at least 10 hours, participants received the

study drug with 240 mL of water. No food was allowed for at least 4 hours post-dose.
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Fed State: Following an overnight fast of at least 10 hours, participants consumed a

standardized high-fat, high-calorie meal 30 minutes prior to drug administration. The drug

was administered with 240 mL of water.

Washout Period: A sufficient washout period was implemented between treatments.

Assessments: Plasma glucose, insulin, and C-peptide levels were assessed repeatedly over

24 hours. Pharmacokinetic parameters were also determined.

Part B: Divided Dose Administration

Participants: Patients with T2DM (n=8).[1]

Treatments: A total daily dose of 180 mg of AZD6370 administered as a single dose, two

divided doses, or four divided doses, compared with placebo.[1]

Objective: To evaluate if a more frequent dosing regimen could provide a smoother 24-hour

glucose profile.[1]

Euglycaemic Clamp Study in Healthy Volunteers
To investigate the pharmacodynamic effects of AZD6370 while mitigating the risk of

hypoglycemia, a euglycaemic clamp technique was employed in healthy fasting subjects.[2]

Participants: Healthy volunteers.

Treatments: Single ascending oral doses of AZD6370 (10-650 mg) or subcutaneous short-

acting insulin.[2]

Procedure:

Participants were fasted overnight.

A variable intravenous infusion of glucose was administered to maintain euglycemia

(normal blood glucose levels).

The study drug was administered orally.
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The glucose infusion rate (GIR) required to maintain euglycemia was measured, serving

as an indicator of glucose utilization and insulin secretion.

Serum insulin levels were also measured.

Mandatory Visualization

Part A: Food-Effect Assessment Part B: Dosing Regimen Assessment
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Experimental workflow for the AZD6370 food-effect study.
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AZD6370 mechanism of action in pancreas and liver.

Conclusion and Recommendations
The administration of the glucokinase activator AZD6370 demonstrates that while its

pharmacokinetic profile is not significantly affected by food, its pharmacodynamic effects are

profoundly influenced by the prandial state. The glucose-lowering effect is present in both

fasted and fed conditions in patients with T2DM. However, the risk of hypoglycemia is

substantially increased when AZD6370 is administered with food, as evidenced by studies in

healthy volunteers.[2]

Based on these findings, the following recommendations are crucial for the clinical

development and potential therapeutic use of AZD6370 and other similar glucokinase

activators:

Dosing with Meals: Extreme caution is warranted when considering the administration of

potent glucokinase activators with meals. The enhanced insulin secretion in the fed state can

lead to a rapid and significant drop in blood glucose, increasing the risk of hypoglycemia.

Patient Monitoring: Close monitoring of blood glucose levels is essential, particularly during

the initial phases of treatment and when changes in diet or meal schedules occur.

Further Studies: For glucokinase activators, it is critical to conduct thorough food-effect

studies early in development to characterize the risk of hypoglycemia and to establish safe

dosing recommendations relative to meals. The use of euglycaemic clamps in early phase

studies can be a valuable tool to assess pharmacodynamic effects while ensuring participant

safety.

Formulation Development: The development of formulations with modified-release profiles

could be explored to mitigate the rapid glucose-lowering effects observed with immediate-

release formulations when taken with food. The study with divided doses of AZD6370
suggests that modulating the exposure profile can lead to smoother glucose control.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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